DFP00173

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

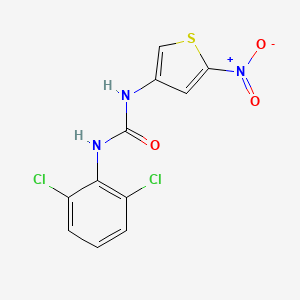

1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O3S/c12-7-2-1-3-8(13)10(7)15-11(17)14-6-4-9(16(18)19)20-5-6/h1-5H,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATXXTHMITUAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CSC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329723 |

Source

|

| Record name | 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26731660 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672286-03-2 |

Source

|

| Record name | 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DFP00173's Mechanism of Action on Aquaporin-3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-3 (AQP3), a member of the aquaglyceroporin subfamily, facilitates the transmembrane transport of water, glycerol (B35011), and hydrogen peroxide (H₂O₂). Its involvement in various physiological and pathological processes, including cell migration, proliferation, and signal transduction, has positioned it as a compelling target for therapeutic intervention. DFP00173 has emerged as a potent and selective small-molecule inhibitor of AQP3. This technical guide provides a comprehensive overview of the mechanism of action of this compound on AQP3, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways.

Core Mechanism: Potent and Selective Inhibition of AQP3

This compound exerts its primary effect through the direct inhibition of the AQP3 channel. This blockade prevents the passage of its substrates, thereby modulating downstream cellular processes. The inhibitory activity of this compound has been quantified in several studies, demonstrating its potency and selectivity.

Quantitative Inhibition Data

The inhibitory potency of this compound on AQP3 is most commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against AQP3 from different species and its selectivity over other aquaporin isoforms.

| Target | Species | IC50 (µM) | Reference(s) |

| AQP3 | Mouse | ~0.1 - 0.4 | [1] |

| AQP3 | Human | ~0.1 - 0.4 | [1] |

| AQP3 (glycerol permeability) | Human (erythrocytes) | ~0.2 | [2] |

| AQP7 | Mouse | Low efficacy | [1] |

| AQP9 | Mouse | Low efficacy | [1] |

These data highlight that this compound is a highly potent inhibitor of both mouse and human AQP3, with significantly lower activity against the related aquaglyceroporins AQP7 and AQP9, underscoring its selectivity.[1]

Experimental Protocols

The characterization of this compound as an AQP3 inhibitor has been achieved through various sophisticated experimental techniques. The following sections detail the methodologies for two key assays used to assess AQP3 function and its inhibition.

Calcein (B42510) Fluorescence Quenching Assay

This assay is a widely used method to measure osmotic water transport across the plasma membrane of live cells. The principle lies in the self-quenching property of the fluorescent dye calcein at high concentrations.

Principle: Cells are loaded with calcein-AM, a membrane-permeant esterase substrate that is converted to the fluorescent, membrane-impermeant calcein intracellularly. When cells are subjected to a hyperosmotic shock, water efflux leads to cell shrinkage and a consequent increase in the intracellular calcein concentration, resulting in fluorescence quenching. The rate of quenching is proportional to the rate of water transport.

Generalized Protocol:

-

Cell Culture: Plate AQP3-expressing cells in a 96-well plate and culture to confluence.

-

Calcein Loading: Incubate the cells with a loading buffer containing calcein-AM (typically 1-2 µM) for 30-60 minutes at 37°C.

-

Inhibitor Incubation: Replace the loading buffer with a solution containing this compound at various concentrations or a vehicle control (e.g., DMSO) and incubate for a predetermined period.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Osmotic Shock: Inject a hyperosmotic solution (e.g., mannitol (B672) or sucrose) to induce water efflux.

-

Data Acquisition: Record the fluorescence intensity over time. The rate of fluorescence decay is calculated to determine the water permeability.

-

Data Analysis: Compare the rates of water permeability in this compound-treated cells to control cells to determine the inhibitory effect and calculate the IC50 value.

Workflow Diagram:

Calcein Fluorescence Quenching Assay Workflow

Stopped-Flow Light Scattering

This technique is a highly sensitive method for measuring rapid changes in cell or vesicle volume in response to osmotic gradients.

Principle: A suspension of cells or vesicles is rapidly mixed with a hyperosmotic or hypoosmotic solution in a stopped-flow apparatus. The change in cell volume alters the light scattering properties of the suspension. For instance, cell shrinkage due to water efflux increases the light scattering intensity. The kinetics of this change are directly related to the water or solute permeability of the membrane.

Generalized Protocol:

-

Cell/Vesicle Preparation: Prepare a suspension of AQP3-expressing cells (e.g., red blood cells) or proteoliposomes reconstituted with purified AQP3.

-

Inhibitor Incubation: Incubate the cell/vesicle suspension with this compound at various concentrations or a vehicle control.

-

Stopped-Flow Measurement: Load the cell/vesicle suspension and the osmotic challenge solution into separate syringes of the stopped-flow instrument.

-

Rapid Mixing: The solutions are rapidly mixed, and the change in light scattering at a 90° angle is monitored over time using a photomultiplier tube.

-

Data Acquisition: The change in light scattering intensity is recorded with high temporal resolution (milliseconds).

-

Data Analysis: The resulting kinetic trace is fitted to an exponential function to determine the rate constant (k), which is proportional to the permeability coefficient of the membrane to water or the specific solute. The inhibition by this compound is quantified by comparing the rate constants in the presence and absence of the inhibitor.

Workflow Diagram:

Stopped-Flow Light Scattering Workflow

Downstream Signaling Pathways Modulated by this compound-Mediated AQP3 Inhibition

Beyond its role in water and glycerol transport, AQP3 is a crucial conduit for hydrogen peroxide (H₂O₂), a key second messenger in cellular signaling.[3][4] The inhibition of AQP3 by this compound, therefore, has significant implications for H₂O₂-dependent signaling pathways.

The Role of AQP3 in H₂O₂ Transport and Signaling

Extracellular stimuli, such as growth factors and cytokines, can trigger the production of H₂O₂ by membrane-bound NADPH oxidases (NOX).[4] AQP3 facilitates the transport of this extracellular H₂O₂ into the cell, where it can modulate the activity of various signaling proteins through the oxidation of sensitive cysteine residues.[4][5] By blocking this transport, this compound can effectively attenuate these downstream signaling events.

Implicated Signaling Pathways

Several key signaling pathways have been identified as being modulated by AQP3-mediated H₂O₂ transport. Inhibition of AQP3 with this compound is expected to impact these pathways.

1. PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. AQP3-mediated H₂O₂ influx can lead to the oxidative inactivation of PTEN, a phosphatase that negatively regulates the PI3K/Akt pathway.[5] This inactivation allows for the sustained activation of Akt and downstream signaling. A recent study utilizing this compound in a rat model of intervertebral disc degeneration demonstrated that AQP3 inhibition suppressed the PI3K/Akt/mTOR pathway, leading to increased apoptosis of nucleus pulposus cells under hyperosmotic stress.[6]

Signaling Pathway Diagram:

This compound inhibits AQP3-mediated H₂O₂ transport, impacting the PI3K/Akt/mTOR pathway.

2. NF-κB Signaling Pathway:

The NF-κB pathway is critical in inflammation and immune responses. In keratinocytes, TNF-α stimulation leads to NOX2-dependent H₂O₂ production. AQP3 facilitates the import of this H₂O₂, which is required for the activation of NF-κB.[7] This occurs through the regulation of protein phosphatase 2A (PP2A), an inhibitor of the NF-κB pathway. AQP3 has been shown to associate with NOX2, suggesting a localized signaling microdomain.[7] Inhibition of AQP3 by this compound would be expected to dampen this pro-inflammatory signaling cascade.

Signaling Pathway Diagram:

This compound-mediated AQP3 inhibition can attenuate NF-κB signaling.

Conclusion

This compound is a potent and selective inhibitor of AQP3, a channel with multifaceted roles in cellular physiology. Its mechanism of action extends beyond the simple blockade of water and glycerol transport to the critical modulation of H₂O₂-dependent signaling pathways, including the PI3K/Akt/mTOR and NF-κB cascades. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of this compound and other AQP3 inhibitors as potential therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research, including proteomics and phosphoproteomics studies following this compound treatment, will undoubtedly provide a more granular view of the downstream consequences of AQP3 inhibition and aid in the identification of novel therapeutic strategies.

References

- 1. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aquaporin-3 mediates hydrogen peroxide uptake to regulate downstream intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aquaporin-3 mediates hydrogen peroxide uptake to regulate downstream intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aquaporin-3 Controls Breast Cancer Cell Migration by Regulating Hydrogen Peroxide Transport and Its Downstream Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulation of aquaporin 3 promotes hyperosmolarity-induced apoptosis of nucleus pulposus cells through PI3K/Akt/mTOR pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aquaporin-3-mediated hydrogen peroxide transport is required for NF-κB signalling in keratinocytes and development of psoriasis [escholarship.org]

The Role of DFP00173 in Elucidating the Cellular Transport Functions of Aquaporin-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DFP00173 is a potent and selective small-molecule inhibitor of Aquaporin-3 (AQP3), a versatile channel protein integral to cellular transport. This technical guide provides an in-depth analysis of the function of this compound as a crucial tool for investigating the multifaceted roles of AQP3 in mediating the transmembrane passage of water, glycerol (B35011), and hydrogen peroxide. We will explore the quantitative aspects of this compound's inhibitory action, detail key experimental protocols for studying AQP3-mediated transport, and illuminate the signaling pathways modulated by this transport, which can be dissected using this compound. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to leverage this compound in their studies of cellular transport and its implications in health and disease.

Introduction to this compound and its Target: Aquaporin-3 (AQP3)

This compound is a synthetic compound identified as a highly effective and selective inhibitor of Aquaporin-3 (AQP3).[1][2][3][4] AQP3, a member of the aquaglyceroporin subfamily of aquaporins, is a channel protein found in the plasma membranes of various cell types.[5][6] It facilitates the passive transport of water and small, uncharged solutes like glycerol and urea (B33335) across the cell membrane.[6][7] Notably, AQP3 has also been identified as a significant conduit for hydrogen peroxide (H₂O₂), a key signaling molecule.[8][9][10] This transport function implicates AQP3 in a wide array of physiological and pathophysiological processes, including renal water reabsorption, skin hydration, cell migration, and cancer progression.[1][2][11] The specificity of this compound for AQP3 over other aquaporin isoforms, such as AQP7 and AQP9, makes it an invaluable molecular probe for dissecting the precise contributions of AQP3 to these cellular events.[1][12][13]

Quantitative Data: Inhibitory Profile of this compound and AQP3 Transport Kinetics

The efficacy of this compound as an AQP3 inhibitor and the transport characteristics of AQP3 have been quantified in several studies. This section summarizes the key quantitative data in structured tables for clear comparison.

Table 1: Inhibitory Activity of this compound on Aquaporin-3

| Parameter | Species | Cell/System | Value | Reference |

| IC₅₀ | Mouse | CHO cells | ~0.1 µM | [12] |

| IC₅₀ | Human | CHO cells | ~0.4 µM | [1] |

| IC₅₀ | Human | Erythrocytes (Glycerol Permeability) | ~0.2 µM | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target's activity.

Table 2: Kinetic Parameters of Glycerol Transport by Aquaporin-3

| Parameter | Description | Value | Reference |

| Affinity for Glycerol | Approximate affinity of human AQP3 for glycerol. | ~500 /M | [14] |

| Reflection Coefficient (σGl) | A measure of the selectivity of the membrane for water over glycerol. A value of 0 indicates free passage of the solute with water, while 1 indicates complete reflection. | 0.15 (at neutral pH) | [15] |

| Activation Energy | The minimum energy required for the transport of water and polyols through AQP3. | ~5 kcal mol⁻¹ | [15] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of AQP3 and its inhibition by this compound.

Calcein (B42510) Fluorescence Quenching Assay for Water Permeability

This assay measures the rate of water transport across the plasma membrane by monitoring changes in cell volume, which in turn affects the concentration and fluorescence of the intracellular dye, calcein.[16][17]

Principle: Cells are loaded with the membrane-permeant dye calcein-AM, which is hydrolyzed by intracellular esterases to the membrane-impermeant and fluorescent calcein. When cells are exposed to a hyperosmotic solution, water efflux causes cell shrinkage, leading to an increase in the intracellular calcein concentration and subsequent self-quenching of its fluorescence. The rate of fluorescence decay is proportional to the rate of water transport.

Detailed Protocol: [17][18][19]

-

Cell Preparation:

-

Plate adherent cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence. The optimal cell density should be determined to achieve 80-85% confluency at the time of the assay.[16]

-

-

Dye Loading:

-

Prepare a calcein-AM loading solution. A common working concentration is 5 µM calcein-AM in pre-warmed full cell culture medium containing 1 mM probenecid (B1678239) (to inhibit calcein extrusion by anion transporters).[17]

-

Aspirate the culture medium from the cells and add 100 µL of the calcein-AM loading solution to each well.

-

Incubate the plate at 37°C for 90 minutes, protected from light.[17]

-

-

Washing:

-

Prepare a washing buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS) containing 1 mM probenecid.

-

Aspirate the loading solution and wash the cells once with the washing buffer to remove extracellular calcein-AM.

-

-

Assay Procedure:

-

Prepare a hypertonic solution by adding a non-permeable solute (e.g., mannitol (B672) or sucrose) to the washing buffer. The final concentration should be sufficient to induce a measurable osmotic gradient.

-

Place the 96-well plate in a fluorescence plate reader equipped with an injector. Set the excitation and emission wavelengths to ~485 nm and ~530 nm, respectively.[19]

-

Record a baseline fluorescence reading for a few seconds.

-

Inject the hypertonic solution into the well to rapidly increase the osmolarity.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 60-120 seconds). The rate of fluorescence quenching reflects the water permeability.

-

-

Data Analysis:

-

The initial rate of fluorescence decay is determined by fitting the initial part of the quenching curve to a single exponential decay function.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor for a specific period before the assay.

-

Stopped-Flow Light Scattering for Glycerol Permeability

This technique measures the permeability of cell membranes to small solutes like glycerol by monitoring changes in cell volume via light scattering.[20][21][22][23]

Principle: When cells are rapidly mixed with a hyperosmotic solution containing a permeable solute (e.g., glycerol), they initially shrink due to water efflux, causing an increase in light scattering. Subsequently, as the solute enters the cell followed by water, the cells swell back towards their original volume, leading to a decrease in light scattering. The rate of this swelling phase is proportional to the solute permeability.

Detailed Protocol: [20][21][22][23]

-

Red Blood Cell (RBC) Preparation:

-

Obtain fresh human venous blood collected in an anticoagulant-containing tube (e.g., K₂EDTA).

-

Wash the blood sample three times with an isotonic buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS) by centrifugation (e.g., 800 x g for 10 minutes at 4°C) to remove plasma and buffy coat.

-

Resuspend the RBC pellet in the isotonic buffer to a final hematocrit of 1%.

-

-

Solution Preparation:

-

Isotonic Solution (A): 1x DPBS (e.g., 300 mOsM).

-

Hypertonic Glycerol Solution (B): 1x DPBS containing a final concentration of glycerol to create a hyperosmotic solution (e.g., 500 mOsM total osmolarity, resulting in a 100 mM inwardly directed glycerol gradient when mixed 1:1 with the cell suspension).[20]

-

Verify the osmolarity of both solutions using an osmometer.

-

-

Stopped-Flow Instrument Setup:

-

Measurement:

-

Load one syringe of the stopped-flow instrument with the RBC suspension and the other with the hypertonic glycerol solution.

-

Rapidly mix the two solutions. The instrument will record the change in light scattering intensity over time (e.g., for 120 seconds).[20]

-

-

Data Analysis:

-

The initial rapid increase in light scattering corresponds to cell shrinkage, and the subsequent slower decrease corresponds to cell swelling due to glycerol and water influx.

-

Fit the swelling phase of the light scattering curve to a single exponential function to obtain the rate constant (k).

-

The glycerol permeability coefficient (Pgly) can be calculated using the formula: Pgly = k / (S/V), where S/V is the surface area-to-volume ratio of the red blood cells.

-

To assess the inhibitory effect of this compound, pre-incubate the RBC suspension with the inhibitor before the measurement.

-

Signaling Pathways and Experimental Workflows

AQP3-mediated transport of hydrogen peroxide plays a critical role in modulating intracellular signaling cascades. This compound is an essential tool for confirming the involvement of AQP3 in these pathways.

General Experimental Workflow for Studying AQP3 Inhibition

The following diagram illustrates a typical workflow for investigating the role of AQP3 in a cellular process using this compound.

Epidermal Growth Factor (EGF) Receptor Signaling

AQP3 facilitates the transport of H₂O₂ produced by NADPH oxidase (NOX) upon EGF stimulation, which in turn modulates downstream signaling.[10][24]

NF-κB Signaling Pathway

In response to stimuli like TNF-α, AQP3 transports NOX2-generated H₂O₂ into the cell, which is required for the activation of the NF-κB signaling pathway.[8]

CXCL12/CXCR4 Signaling in Cell Migration

The chemokine CXCL12, acting through its receptor CXCR4, stimulates H₂O₂ production by NOX2. AQP3-mediated transport of this H₂O₂ is crucial for downstream signaling events that promote cell migration.[9][25][26][27][28]

Conclusion

This compound serves as a powerful and selective pharmacological tool for the study of Aquaporin-3. Its ability to specifically block the transport functions of AQP3 allows for the precise dissection of this channel's contribution to a variety of cellular processes, from basic physiological transport to complex signaling pathways implicated in disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the intricate roles of AQP3 in cellular biology and to explore its potential as a therapeutic target.

References

- 1. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. wjbphs.com [wjbphs.com]

- 6. Aquaporin-3 - Wikipedia [en.wikipedia.org]

- 7. Reactome | Aquaporin-mediated transport [reactome.org]

- 8. Aquaporin-3-mediated hydrogen peroxide transport is required for NF-κB signalling in keratinocytes and development of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aquaporin-3 Controls Breast Cancer Cell Migration by Regulating Hydrogen Peroxide Transport and Its Downstream Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of aquaporin-3 in epidermal growth factor receptor signaling via hydrogen peroxide transport in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibitors of Mammalian Aquaporin Water Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Quantitative study of unsaturated transport of glycerol through aquaglyceroporin that has high affinity for glycerol - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05262K [pubs.rsc.org]

- 15. Transport of water and glycerol in aquaporin 3 is gated by H(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [bio-protocol.org]

- 21. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [en.bio-protocol.org]

- 23. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Aquaporin-3 mediates hydrogen peroxide uptake to regulate downstream intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemokine-dependent T cell migration requires aquaporin-3–mediated hydrogen peroxide uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. BioKB - Publication [biokb.lcsb.uni.lu]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

DFP00173: A Selective Aquaporin-3 Inhibitor for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DFP00173, a potent and selective small-molecule inhibitor of aquaporin-3 (AQP3). AQP3, an aquaglyceroporin, facilitates the transport of water, glycerol, and hydrogen peroxide (H₂O₂) across the cell membrane, playing a crucial role in various physiological and pathological processes, including cell migration, proliferation, and signal transduction. This document details the mechanism of action of this compound, its inhibitory potency and selectivity, and provides detailed protocols for key experimental assays. Furthermore, it explores the impact of AQP3 inhibition by this compound on critical signaling pathways, such as NF-κB and PI3K/Akt, and presents a logical framework for its application in research and as a potential therapeutic agent.

Introduction to this compound and Aquaporin-3

Aquaporin-3 (AQP3) is a member of the aquaglyceroporin subfamily of aquaporins, which are integral membrane proteins that form channels for the transport of water and other small solutes.[1] AQP3 is permeable to water, glycerol, and hydrogen peroxide (H₂O₂), and its expression is implicated in various cellular functions and disease states, including cancer and inflammatory conditions.[1][2] The ability of AQP3 to transport H₂O₂ positions it as a key regulator of intracellular redox signaling.[2]

This compound has been identified as a potent and selective inhibitor of AQP3.[2][3] Its ability to specifically block the transport functions of AQP3 makes it an invaluable tool for elucidating the physiological roles of this channel and for exploring its potential as a therapeutic target.

Quantitative Data: Inhibitory Profile of this compound

The efficacy of this compound as a selective AQP3 inhibitor has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) and selectivity data.

| Target | Species | Assay Type | IC50 Value (µM) | Reference |

| AQP3 | Mouse | Water Permeability | ~0.1 | [2] |

| AQP3 | Human | Water Permeability | ~0.4 | [2] |

| AQP3 | Human | Glycerol Permeability (Erythrocytes) | ~0.2 | [3] |

| AQP7 | Mouse | Water Permeability | Low Efficacy | [2] |

| AQP9 | Mouse | Water Permeability | Low Efficacy | [2] |

Mechanism of Action and Molecular Interactions

While a specific molecular docking study detailing the binding of this compound to AQP3 is not extensively available in the public domain, research on similar aquaglyceroporin inhibitors suggests a likely mechanism of action. It is hypothesized that this compound binds to the cytoplasmic pore entrance of the AQP3 channel, thereby occluding the passage of water, glycerol, and H₂O₂.[1] This blockage is thought to be achieved through interactions with key amino acid residues lining the pore.

Impact on Cellular Signaling Pathways

The inhibition of AQP3 by this compound has significant implications for cellular signaling, primarily through the modulation of intracellular H₂O₂ levels.

NF-κB Signaling Pathway

Hydrogen peroxide is a known activator of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[4] AQP3 facilitates the transport of extracellular H₂O₂ into the cell, thereby influencing NF-κB activation.[4] By blocking this transport, this compound can be expected to attenuate H₂O₂-mediated NF-κB activation.

Caption: this compound inhibits AQP3-mediated H₂O₂ transport, potentially downregulating NF-κB signaling.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that governs cell growth, survival, and metabolism.[5][6] Similar to NF-κB, this pathway can be activated by reactive oxygen species, including H₂O₂. AQP3-mediated H₂O₂ transport can thus influence the phosphorylation and activation of Akt.[7] Consequently, this compound, by reducing intracellular H₂O₂ levels, may lead to the downregulation of the PI3K/Akt pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aquaporin-3-mediated hydrogen peroxide transport is required for NF-κB signalling in keratinocytes and development of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]

- 6. mdpi.com [mdpi.com]

- 7. AQP3-Dependent PI3K/Akt Modulation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Aquaporin-3 (AQP3) Using the Selective Inhibitor DFP00173: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquaporin-3 (AQP3), a member of the aquaglyceroporin family, facilitates the transport of water, glycerol (B35011), and hydrogen peroxide across the cell membrane. Its overexpression has been implicated in various pathological conditions, particularly in promoting cancer cell proliferation, migration, and invasion. This technical guide provides an in-depth overview of the investigation of AQP3's role using DFP00173, a potent and selective AQP3 inhibitor. This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for studying AQP3 function, and visualizes the associated signaling pathways.

Introduction to Aquaporin-3 (AQP3)

Aquaporin-3 (AQP3) is an integral membrane protein that plays a crucial role in maintaining cellular water homeostasis and facilitating the transport of small neutral solutes like glycerol and urea.[1] Beyond its physiological functions in tissues such as the skin, kidneys, and gastrointestinal tract, emerging evidence strongly suggests a pivotal role for AQP3 in cancer progression.[1][2][3] Upregulation of AQP3 has been observed in various cancers, including breast, gastric, and skin cancers, where it correlates with increased tumor growth, metastasis, and poor prognosis.[4][5] AQP3 contributes to cancer pathophysiology by facilitating rapid changes in cell volume required for migration, supplying glycerol for metabolic reprogramming, and modulating intracellular signaling pathways through the transport of hydrogen peroxide (H₂O₂).[4][6][7] These multifaceted roles make AQP3 a compelling target for therapeutic intervention.

This compound: A Potent and Selective AQP3 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for AQP3.[8][9] Its ability to specifically block the channel function of AQP3 makes it an invaluable tool for elucidating the specific contributions of this aquaglyceroporin in various biological processes.

Mechanism of Action

This compound acts by directly blocking the aqueous pore of the AQP3 channel, thereby inhibiting the passage of water, glycerol, and other small solutes. Its selectivity for AQP3 over other homologous aquaporin isoforms, such as AQP7 and AQP9, allows for targeted investigation of AQP3's functions without confounding off-target effects.[8][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on AQP3.

| Parameter | Value | Assay/Cell Type | Reference |

| IC₅₀ (mouse AQP3) | ~0.1-0.4 µM | Water permeability in CHO cells | [8][9] |

| IC₅₀ (human AQP3) | ~0.1-0.4 µM | Water permeability in CHO cells | [8][9] |

| IC₅₀ (human AQP3) | 0.9-1.4 µM | Not specified | [11] |

| IC₅₀ (Glycerol Permeability) | ~0.2 µM | Human erythrocytes | [8][12] |

Table 1: Inhibitory Potency of this compound against AQP3

| Compound | Target | IC₅₀ (µM) | Reference |

| This compound | mAQP3 | ~0.1 | [12] |

| hAQP3 | ~0.1-0.4 | [8] | |

| mAQP7 | N.D. | [12] | |

| mAQP9 | N.D. | [12] | |

| Z433927330 | mAQP7 | ~0.2 | [13] |

| mAQP3 | ~0.7 | [13] | |

| mAQP9 | ~1.1 | [13] |

Table 2: Selectivity Profile of this compound Compared to Other Inhibitors (N.D. = Not Determined/No significant inhibition)

Experimental Protocols

Detailed methodologies for key experiments used to investigate the role of AQP3 with this compound are provided below.

Glycerol Uptake Assay (Stopped-Flow Light Scattering)

This method measures the permeability of cells to glycerol by monitoring changes in cell volume in response to a glycerol gradient.

Protocol:

-

Cell Preparation:

-

Culture cells (e.g., CHO cells expressing AQP3 or human erythrocytes) to the desired density.

-

For adherent cells, detach them using a non-enzymatic cell dissociation solution.

-

Wash the cells twice with an isotonic buffer (e.g., PBS).

-

Resuspend the cells in the isotonic buffer at a final concentration of 2 x 10⁶ cells/mL.

-

-

Inhibitor Treatment:

-

Pre-incubate the cell suspension with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes) at room temperature.

-

-

Stopped-Flow Analysis:

-

Rapidly mix the pre-incubated cell suspension with a hypertonic glycerol solution (e.g., isotonic buffer containing 200 mM glycerol) in a stopped-flow apparatus.

-

Monitor the change in cell volume over time by measuring the 90° light scattering signal. Cell shrinkage due to water efflux will cause an initial increase in light scattering, followed by a decrease as glycerol and water enter the cell, leading to reswelling.

-

The rate of cell reswelling is proportional to the glycerol permeability.

-

-

Data Analysis:

-

Fit the light scattering data to an exponential function to determine the rate constant of glycerol influx.

-

Calculate the percentage inhibition of glycerol uptake at each this compound concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of AQP3 inhibition on collective cell migration.

Protocol:

-

Cell Seeding:

-

Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

-

Creating the "Wound":

-

Using a sterile 200 µL pipette tip, create a linear scratch in the cell monolayer.

-

Gently wash the well with PBS to remove detached cells.

-

-

Inhibitor Treatment:

-

Replace the medium with fresh culture medium containing either this compound at the desired concentration or a vehicle control.

-

-

Image Acquisition:

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope. Ensure the same field of view is imaged at each time point.

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure at each time point using the formula: [(Initial Wound Area - Wound Area at T) / Initial Wound Area] * 100.

-

Compare the rate of wound closure between this compound-treated and control cells.

-

Cell Invasion Assay (Transwell Assay)

This assay evaluates the impact of AQP3 inhibition on the ability of cells to invade through a basement membrane matrix.

Protocol:

-

Chamber Preparation:

-

Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.

-

-

Cell Preparation:

-

Harvest cells and resuspend them in serum-free medium.

-

Pre-treat the cells with this compound or vehicle control for 30 minutes.

-

-

Assay Setup:

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the transwell plate.

-

Seed the pre-treated cells (e.g., 1 x 10⁵ cells) into the upper chamber of the transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

-

Quantification of Invasion:

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain them with crystal violet.

-

Elute the crystal violet with a solubilization buffer (e.g., 10% acetic acid).

-

Measure the absorbance of the eluted dye using a microplate reader at 595 nm.

-

-

Data Analysis:

-

Compare the absorbance values of this compound-treated cells to control cells to determine the percentage inhibition of invasion.

-

AQP3-Mediated Signaling Pathways

AQP3 is increasingly recognized for its role in modulating intracellular signaling cascades, often through its ability to transport H₂O₂.

AQP3 and the PI3K/Akt Pathway

AQP3-mediated transport of H₂O₂ can lead to the activation of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.[14] Intracellular H₂O₂ can inactivate PTEN, a negative regulator of the PI3K/Akt pathway, through oxidative modification.[15]

Caption: AQP3-mediated H₂O₂ influx inhibits PTEN, activating the PI3K/Akt pathway.

AQP3 in CXCL12/CXCR4-Dependent Cell Migration

The CXCL12/CXCR4 chemokine axis is crucial for cancer cell migration and metastasis. AQP3 plays a key role in this process by transporting H₂O₂ produced by NADPH oxidase 2 (Nox2) upon CXCR4 activation.[15] This localized increase in intracellular H₂O₂ leads to the oxidative inactivation of protein tyrosine phosphatases (PTPs) like PTP1B, thereby promoting downstream signaling events that drive cell migration.[15]

Caption: AQP3 facilitates CXCL12-induced cell migration via H₂O₂ transport.

Experimental Workflow for Investigating AQP3 with this compound

The following diagram illustrates a typical experimental workflow for characterizing the role of AQP3 using this compound.

Caption: Workflow for AQP3 functional analysis using this compound.

Conclusion

This compound serves as a critical pharmacological tool for dissecting the multifaceted roles of AQP3 in health and disease. Its potency and selectivity enable researchers to specifically probe the contributions of AQP3-mediated transport to cellular processes such as proliferation, migration, and the modulation of intracellular signaling. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for designing and executing studies aimed at further unraveling the biological significance of AQP3 and evaluating its potential as a therapeutic target.

References

- 1. AQP3 Gene: Structure, Function, and Significance in Human Health [learn.mapmygenome.in]

- 2. Roles and regulation of Aquaporin-3 in maintaining the gut health: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aquaporin-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aquaporin-3 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Frontiers | Aquaporins: New players in breast cancer progression and treatment response [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | AQP3 inhibitor | Probechem Biochemicals [probechem.com]

- 12. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the Mammalian Aquaporin Inhibitors Auphen and Z433927330 in Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Aquaporin-3 Controls Breast Cancer Cell Migration by Regulating Hydrogen Peroxide Transport and Its Downstream Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

DFP00173: A Technical Guide to its Effects on Glycerol Permeability via Aquaporin-3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DFP00173, a potent and selective inhibitor of Aquaporin-3 (AQP3), and its consequential effects on glycerol (B35011) permeability. This document outlines the core mechanism of action, presents quantitative data on its inhibitory potency, details experimental protocols for assessing its effects, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule compound identified as a highly potent and selective inhibitor of Aquaporin-3 (AQP3), a member of the aquaglyceroporin subfamily of water channels.[1][2][3] Aquaglyceroporins are integral membrane proteins that facilitate the transport of water and small neutral solutes, such as glycerol, across cellular membranes.[3][4] this compound has demonstrated significant efficacy in inhibiting both mouse and human AQP3.[1][3] Its selectivity for AQP3 over other homologous aquaporin isoforms, such as AQP7 and AQP9, makes it a valuable tool for investigating the specific physiological and pathological roles of AQP3.[1][3]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound on AQP3-mediated permeability has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

| Target | Species | Assay Type | IC50 Value (µM) | Reference |

| AQP3 | Mouse & Human | Water Permeability | ~0.1 - 0.4 | [1][3] |

| AQP3 | Human | Glycerol Permeability (Erythrocytes) | ~0.2 | [1] |

| AQP7 | Mouse | Water Permeability | Low Efficacy | [3] |

| AQP9 | Mouse | Water Permeability | Low Efficacy | [3] |

Mechanism of Action: Inhibition of AQP3-Mediated Glycerol Transport

This compound exerts its effect by directly inhibiting the channel-forming activity of AQP3. This inhibition obstructs the passage of glycerol through the AQP3 pore, thereby reducing glycerol permeability across the cell membrane. This mechanism has been confirmed through experiments utilizing human erythrocytes, which naturally express AQP3.[1][3]

Molecular docking studies suggest that this compound interacts with AQP3 at a binding site similar to that of other aquaglyceroporin inhibitors.[3] This interaction effectively blocks the channel, preventing the flux of glycerol and other small solutes like hydrogen peroxide.[3]

Experimental Protocols

Two primary experimental methods are employed to quantify the effect of this compound on glycerol permeability: Stopped-Flow Light Scattering and Calcein (B42510) Fluorescence Quenching.

Stopped-Flow Light Scattering Assay

This technique measures changes in cell volume in response to osmotic gradients, providing an indirect measure of water and solute permeability.

Principle: When cells are rapidly mixed with a hyperosmotic solution containing a permeable solute like glycerol, they initially shrink due to water efflux and then swell as the solute and water enter the cell. The rate of swelling is proportional to the glycerol permeability.

Detailed Protocol:

-

Cell Preparation:

-

Isolate human red blood cells (RBCs) by centrifugation and wash with an isotonic buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the RBCs to a final hematocrit of 1% in the isotonic buffer.[1]

-

For inhibitor studies, pre-incubate the RBC suspension with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 20°C).[5]

-

-

Stopped-Flow Measurement:

-

Load the cell suspension into one syringe of the stopped-flow apparatus.

-

Load a hyperosmotic glycerol solution (e.g., 100 mM glycerol in isotonic buffer) into the second syringe.[1][6]

-

Rapidly mix the two solutions. This will expose the RBCs to an inwardly directed 100 mM glycerol gradient.[1]

-

Record the change in scattered light intensity at a 90° angle using a monochromatic wavelength of 530 nm for approximately 120 seconds.[1][6]

-

-

Data Analysis:

-

The initial rapid increase in light scattering corresponds to cell shrinkage (water efflux).

-

The subsequent slower decrease in light scattering corresponds to cell swelling (glycerol and water influx).[5][7]

-

Fit the swelling phase of the light scattering curve to a single exponential function to obtain the time constant (τ).[1][6]

-

Calculate the glycerol permeability coefficient (Pgly) using the following equation: Pgly = 1 / (τ * (S/V)) where S/V is the surface-to-volume ratio of the cells.[6]

-

Plot the Pgly values against the concentration of this compound to determine the IC50.

-

Calcein Fluorescence Quenching Assay

This method utilizes the self-quenching property of the fluorescent dye calcein to monitor changes in cell volume.

Principle: Cells are loaded with calcein-AM, a membrane-permeable form of calcein. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm. Changes in cell volume alter the intracellular calcein concentration, leading to changes in fluorescence intensity. Cell shrinkage concentrates the dye, causing quenching (decreased fluorescence), while swelling dilutes it, leading to increased fluorescence.

Detailed Protocol:

-

Cell Culture and Loading:

-

Culture cells (e.g., HCT8, CHO cells) to near confluency on glass coverslips.[8]

-

Treat the cells with this compound or vehicle control for the desired duration (e.g., 48 hours with 2.5 µM this compound).[8]

-

Load the cells with a membrane-permeable calcein-AM solution (e.g., 12 µM in RPMI 1640) for approximately 45 minutes at 37°C.[8]

-

-

Fluorescence Measurement:

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope.

-

Continuously record the fluorescence intensity of the calcein-loaded cells.

-

Rapidly perfuse the chamber with a hyperosmotic glycerol solution.

-

-

Data Analysis:

-

The influx of glycerol and the accompanying water will cause the cells to swell, leading to a decrease in calcein quenching and thus an increase in fluorescence.

-

The rate of this fluorescence change is proportional to the glycerol permeability.

-

Compare the rates of fluorescence change between control and this compound-treated cells to quantify the inhibitory effect.

-

Signaling Pathways and Experimental Workflows

This compound, through its inhibition of AQP3, can modulate cellular signaling pathways where AQP3 plays a role. One such pathway involves the vasopressin receptor in human colon cancer cells.

This compound Inhibition of AQP3-Mediated Glycerol Transport

The following diagram illustrates the direct inhibitory action of this compound on AQP3.

Caption: this compound directly inhibits the AQP3 channel, blocking glycerol transport.

Experimental Workflow for Assessing this compound Efficacy

The logical flow of an experiment to determine the effect of this compound on glycerol permeability is depicted below.

Caption: Workflow for evaluating this compound's effect on glycerol permeability.

Signaling Pathway in HCT8 Colon Cancer Cells

In human colon adenocarcinoma HCT8 cells, the vasopressin analogue dDAVP has been shown to reduce glycerol uptake.[8] This effect is mediated through the V1a vasopressin receptor (V1aR) and can be counteracted by the V1aR antagonist SR49059.[8] Importantly, the inhibitory effect of this compound on glycerol transport impairs the action of SR49059, suggesting that AQP3 is a downstream effector in this pathway.[8]

Caption: dDAVP/V1aR signaling pathway influencing AQP3-mediated glycerol uptake.

Conclusion

This compound is a powerful and specific pharmacological tool for the study of AQP3 function. Its ability to potently inhibit glycerol permeability makes it invaluable for elucidating the roles of AQP3 in various physiological processes and disease states. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [en.bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [bio-protocol.org]

- 8. Frontiers | dDAVP Downregulates the AQP3-Mediated Glycerol Transport via V1aR in Human Colon HCT8 Cells [frontiersin.org]

The Impact of DFP00173 on Hydrogen Peroxide Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that acts as a second messenger in a multitude of cellular signaling pathways, influencing processes from inflammation to cell proliferation and migration. The transport of H₂O₂ across the cell membrane is a critical regulatory step in these pathways. Aquaporin-3 (AQP3), a member of the aquaglyceroporin subfamily of aquaporins, has been identified as a significant facilitator of hydrogen peroxide transport, earning it the classification of a "peroxiporin". The small molecule DFP00173 has emerged as a potent and selective inhibitor of AQP3. This technical guide provides an in-depth overview of the impact of this compound on hydrogen peroxide transport, including quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.

This compound: A Potent and Selective Inhibitor of AQP3

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for aquaporin-3.[1] It has been shown to effectively block the permeability of AQP3 to water, glycerol (B35011), and, significantly, hydrogen peroxide.[2][3] This inhibition is crucial for dissecting the physiological and pathological roles of AQP3-mediated H₂O₂ transport.

Quantitative Data: Inhibition of AQP3 Function by this compound

The inhibitory activity of this compound on AQP3 has been quantified using various experimental setups. The half-maximal inhibitory concentration (IC₅₀) provides a measure of the inhibitor's potency.

| Parameter | Value | Cell Type/System | Reference |

| IC₅₀ for mouse and human AQP3 (water permeability) | ~0.1-0.4 µM | CHO cells | [2][3] |

| IC₅₀ for human AQP3 (glycerol permeability) | ~0.2 µM | Human Erythrocytes | [1] |

Experimental Protocols

To investigate the inhibitory effect of this compound on hydrogen peroxide transport, two primary experimental methodologies are employed: the Calcein (B42510) Fluorescence Quenching Assay and Stopped-Flow Light Scattering.

Calcein Fluorescence Quenching Assay

This assay measures the change in cell volume in response to an osmotic gradient, which is an indirect measure of water and small solute transport through aquaporins. Inhibition of aquaporins will slow the rate of cell volume change.

Principle: Cells are loaded with the fluorescent dye calcein-AM. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein. At high concentrations, calcein self-quenches. When cells are exposed to a hyperosmotic solution, water leaves the cell, the cell shrinks, the intracellular calcein concentration increases, and fluorescence is quenched. The rate of fluorescence quenching is proportional to the rate of water transport.

Detailed Protocol:

-

Cell Preparation:

-

Plate adherent cells (e.g., CHO cells stably expressing AQP3) in a 96-well black-walled, clear-bottom plate at a density that ensures 80-90% confluency on the day of the assay.

-

Culture cells in appropriate media at 37°C and 5% CO₂.

-

-

Calcein-AM Loading:

-

Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.

-

Prepare a loading buffer containing cell culture medium and 5 µM Calcein-AM.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add 100 µL of the calcein-AM loading solution to each well.

-

Incubate for 30-45 minutes at 37°C, protected from light.

-

-

Inhibitor Incubation:

-

Prepare various concentrations of this compound in PBS. A final DMSO concentration should be kept below 0.5% to avoid cytotoxic effects.

-

Wash the cells twice with PBS to remove extracellular calcein-AM.

-

Add 50 µL of the this compound solution (or vehicle control) to the respective wells and incubate for 15 minutes at room temperature.

-

-

Measurement of Water Permeability:

-

Prepare a hyperosmotic solution (e.g., PBS supplemented with 300 mM sucrose).

-

Use a fluorescence plate reader equipped with an automated injector. Set the excitation wavelength to 490 nm and the emission wavelength to 520 nm.

-

Record a baseline fluorescence for 10-20 seconds.

-

Inject 150 µL of the hyperosmotic solution into each well.

-

Immediately begin recording the fluorescence intensity every second for 60-120 seconds.

-

-

Data Analysis:

-

Normalize the fluorescence data to the baseline.

-

Fit the fluorescence decay curve to a single exponential function to determine the rate constant (k).

-

The percentage of inhibition can be calculated by comparing the rate constants of this compound-treated cells to the vehicle-treated control cells.

-

Stopped-Flow Light Scattering

This technique allows for the direct measurement of rapid changes in cell volume by detecting changes in light scattering. It is particularly useful for studying transport in cells that do not adhere to surfaces, such as erythrocytes.

Principle: A suspension of cells is rapidly mixed with a hyperosmotic or isosmotic solution containing a permeable solute (like glycerol or, indirectly, H₂O₂ which causes an initial water efflux). The initial osmotic water efflux causes the cells to shrink, which increases the intensity of scattered light at a 90° angle. The subsequent influx of the solute and water causes the cells to swell back, decreasing the light scattering. The rates of these changes are proportional to the permeability of the membrane to water and the solute.

Detailed Protocol:

-

Cell Preparation (Human Erythrocytes):

-

Obtain fresh human blood collected in EDTA-containing tubes.

-

Wash the red blood cells (RBCs) three times in a large volume of isotonic buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4) by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and aspiration of the supernatant and buffy coat.

-

Resuspend the washed RBCs to a 1-2% hematocrit in the isotonic buffer.

-

-

Inhibitor Incubation:

-

Incubate the RBC suspension with varying concentrations of this compound (or vehicle control) for 10-15 minutes at room temperature.

-

-

Stopped-Flow Measurement:

-

Use a stopped-flow instrument equipped with a light scattering detector (e.g., at a wavelength of 530 nm).

-

Load one syringe of the stopped-flow apparatus with the RBC suspension (with or without inhibitor).

-

Load the second syringe with a hyperosmotic solution of an impermeant solute (e.g., sucrose) to measure water permeability, or an isosmotic solution containing the permeant solute (e.g., glycerol) to measure solute permeability. To infer H₂O₂ permeability, one can measure the initial water efflux upon exposure to a solution containing H₂O₂.

-

Rapidly mix the two solutions (1:1 volume ratio) and record the change in light scattering intensity over time (typically for a few seconds for water transport and longer for solute transport).

-

-

Data Analysis:

-

The initial rate of cell shrinkage (increase in light scattering) is fitted to an exponential function to determine the osmotic water permeability coefficient (Pf).

-

The subsequent cell swelling phase (decrease in light scattering) is fitted to determine the solute permeability coefficient (Ps).

-

The inhibitory effect of this compound is quantified by comparing the permeability coefficients in the presence and absence of the inhibitor.

-

Signaling Pathways Modulated by AQP3-Mediated Hydrogen Peroxide Transport

The transport of H₂O₂ into the cell via AQP3 is a critical step for the activation of several downstream signaling pathways. By inhibiting AQP3, this compound can effectively block these signaling cascades.

NF-κB Signaling Pathway

AQP3-mediated H₂O₂ transport is required for the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in response to stimuli like TNF-α.

Caption: AQP3-mediated H₂O₂ transport activates the NF-κB pathway.

Syk/PI3K/Akt Signaling Pathway

In some cellular contexts, such as in certain cancer cells, AQP3-mediated transport of H₂O₂ can activate the Syk/PI3K/Akt signaling pathway, which is involved in cell proliferation, survival, and migration.

Caption: AQP3-mediated H₂O₂ transport activates the Syk/PI3K/Akt pathway.

Experimental Workflow

The general workflow for investigating the impact of this compound on AQP3-mediated hydrogen peroxide transport and downstream signaling is as follows:

Caption: General workflow for studying this compound's effects.

Conclusion

This compound is a valuable pharmacological tool for elucidating the roles of AQP3-mediated hydrogen peroxide transport in cellular physiology and disease. Its potency and selectivity make it an ideal probe for investigating the intricate signaling pathways initiated by the influx of this key reactive oxygen species. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of targeting AQP3 in various pathological conditions driven by aberrant H₂O₂ signaling. Further studies to establish a detailed dose-response curve for this compound on hydrogen peroxide transport will be invaluable for the field.

References

DFP00173: A Technical Guide to Investigating Aquaporin-3 Function in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-3 (AQP3), a member of the aquaglyceroporin family, facilitates the transport of water, glycerol (B35011), and hydrogen peroxide across cell membranes. Emerging evidence highlights the significant role of AQP3 in cancer progression, including processes such as cell proliferation, migration, and angiogenesis. The small molecule DFP00173 has been identified as a potent and selective inhibitor of AQP3, making it a critical tool for elucidating the function of AQP3 in oncology and for exploring its potential as a therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in cancer research, and insights into the signaling pathways it modulates.

Mechanism of Action

This compound is a potent and selective inhibitor of aquaporin-3 (AQP3).[1][2] It has been shown to inhibit both mouse and human AQP3 with an IC50 of approximately 0.1-0.4 μM.[1][2][3] this compound exhibits selectivity for AQP3 over the homologous aquaglyceroporin isoforms AQP7 and AQP9.[1] The inhibitory action of this compound blocks the permeability of AQP3 to glycerol and hydrogen peroxide.[3]

Quantitative Data on this compound Efficacy

The efficacy of this compound in inhibiting AQP3 and impacting cancer cell pathophysiology has been quantified in several studies. The following tables summarize the key quantitative findings.

Table 1: Inhibitory Potency of this compound against Aquaporins

| Target | Species | IC50 (μM) | Reference |

| AQP3 | Mouse | ~0.1 - 0.4 | [1][3] |

| AQP3 | Human | ~0.1 - 0.4 | [1][3] |

| AQP7 | Mouse | Low Efficacy | [3] |

| AQP9 | Mouse | Low Efficacy | [3] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Quantitative Data | Reference |

| Multiple Myeloma cell lines (RPMI8226, KMS-11) | Multiple Myeloma | Reduced cell growth, mitochondrial respiration, and electron transport chain complex I activity. | Data not specified in abstract. | [4] |

| HCT8 | Colon Cancer | Reduced glycerol uptake and cell viability. | Data not specified in abstract. | |

| Breast Cancer Cell Lines | Breast Cancer | AQP3 inhibition correlated with a strong cell cycle arrest in the S-G2/M phase. | IC50 values not specified for this compound. | [5] |

| NCI-H460 | Lung Cancer | Antiproliferative activity. | IC50 = 0.15 μM (for a different compound, ZW97) | [6] |

| HCC-44 | Lung Cancer | Antiproliferative activity. | IC50 = 2.06 μM (for a different compound, ZW97) | [6] |

| NCI-H3122 | Lung Cancer | Antiproliferative activity. | IC50 = 1.17 μM (for a different compound, ZW97) | [6] |

Table 3: In Vivo Efficacy of AQP3 Inhibition

| Cancer Model | Treatment | Effect | Quantitative Data | Reference |

| Multiple Myeloma Xenograft (RPMI8226 or KMS-11 cells) | Anti-AQP3 monoclonal antibody | Significantly suppressed tumor growth. | Data not specified in abstract. | [4] |

| Syngeneic mouse tumor model (CT26 and MC38 colonic cancer cells) | Anti-AQP3 monoclonal antibody | Significantly suppressed tumor growth. | Tumor volume measured with digital caliper. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of AQP3 in cancer using this compound.

Cell Viability and Proliferation Assays

a. MTT Assay

-

Principle: Measures the metabolic activity of viable cells by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).

-

Protocol:

-

Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

Cell Migration and Invasion Assays

a. Wound Healing (Scratch) Assay

-

Principle: Measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.

-

Protocol:

-

Seed cells in a 6-well or 12-well plate to form a confluent monolayer.

-

Create a scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

-

b. Transwell Invasion Assay

-

Principle: Measures the ability of cells to invade through a layer of extracellular matrix (ECM) in response to a chemoattractant.

-

Protocol:

-

Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber of the insert. Add this compound at the desired concentration to the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Aquaporin Function Assays

a. Stopped-Flow Light Scattering for Glycerol Permeability

-

Principle: Measures changes in cell volume in response to an osmotic gradient created by glycerol, which is detected by changes in light scattering.

-

Protocol:

-

Prepare a suspension of cancer cells or red blood cells.

-

Pre-incubate the cells with this compound or a vehicle control.

-

In a stopped-flow apparatus, rapidly mix the cell suspension with a hyperosmotic glycerol solution.

-

Record the change in light scattering at 90 degrees over time. The initial decrease in scattering corresponds to cell shrinkage due to water efflux, followed by an increase as glycerol and water enter the cell, causing it to swell.

-

Analyze the kinetics of the swelling phase to determine the glycerol permeability coefficient.

-

b. Calcein (B42510) Fluorescence Quenching for Water Permeability

-

Principle: Measures changes in cell volume by monitoring the fluorescence of calcein, a dye that is quenched at high concentrations. Cell shrinkage concentrates the dye, leading to quenching.

-

Protocol:

-

Load cells with calcein-AM.

-

Pre-incubate the cells with this compound or a vehicle control.

-

Measure baseline fluorescence.

-

Induce an osmotic gradient by adding a hypertonic solution.

-

Monitor the decrease in calcein fluorescence over time as the cells shrink.

-

The rate of fluorescence quenching is proportional to the rate of water efflux.

-

Signaling Pathways and Molecular Mechanisms

Inhibition of AQP3 by this compound can impact several key signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[7][8][9] AQP3 has been linked to the activation of this pathway. By inhibiting AQP3, this compound may disrupt the transport of glycerol, which is a substrate for lipid synthesis and energy production required for rapid cell proliferation driven by the PI3K/Akt/mTOR pathway. Furthermore, AQP3-mediated transport of hydrogen peroxide can act as a second messenger to activate Akt signaling.[10] Therefore, this compound could indirectly inhibit this pro-survival pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of the Mammalian Aquaporin Inhibitors Auphen and Z433927330 in Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel anti-lung cancer agent inhibits proliferation and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt/mTOR pathway as a target for cancer therapy | Scilit [scilit.com]

- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling DFP00173: A Technical Guide to its Early-Stage Research Applications as a Potent and Selective AQP3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational preclinical research on DFP00173, a potent and selective inhibitor of Aquaporin-3 (AQP3). This compound has emerged as a critical tool for investigating the physiological and pathological roles of AQP3, a channel protein implicated in a range of biological processes from renal water reabsorption to cellular signaling. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols to facilitate further research and development.

Core Mechanism of Action

This compound functions as a highly selective antagonist of the AQP3 channel.[1][2] It effectively blocks the passage of water, glycerol (B35011), and hydrogen peroxide through the AQP3 pore.[3][4][5] Molecular docking studies suggest that this compound binds to the cytoplasmic side of the AQP3 pore, thereby occluding the channel.[4] This targeted inhibition allows for the precise dissection of AQP3-mediated pathways in various cellular and physiological contexts.

Quantitative Data Summary

The selectivity and potency of this compound have been quantified across different aquaporin isoforms. The following table summarizes the key inhibitory concentrations (IC50) from in vitro studies.

| Target | Species | IC50 (μM) | Reference |

| AQP3 | Mouse | ~0.1 | [3] |

| AQP3 | Human | ~0.1-0.4 | [1][4][5] |

| AQP3 (glycerol permeability) | Human (Erythrocytes) | ~0.2 | [1][3] |

| AQP7 | Mouse | No significant inhibition | [3][4] |

| AQP9 | Mouse | No significant inhibition | [3][4] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the experimental approaches used to characterize this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: High-throughput screening workflow for AQP3 inhibitors.

Caption: Experimental workflows for validating this compound function.

Detailed Experimental Protocols

Calcein Fluorescence Quenching Assay for Water Permeability

This assay is used to screen for inhibitors of AQP3-mediated water transport.

-

Cell Line: Chinese Hamster Ovary (CHO) cells recombinantly expressing mouse AQP3.

-

Principle: Cells are loaded with the fluorescent dye calcein-AM. When exposed to a hyperosmotic solution, water efflux causes the cells to shrink, increasing the intracellular calcein concentration and leading to self-quenching of its fluorescence. AQP3 inhibitors will slow this water efflux and thus reduce the rate of fluorescence quenching.

-

Protocol:

-

Seed CHO cells expressing mouse AQP3 in a suitable microplate.

-

Incubate proliferating cells for 48 hours in the presence of this compound or other test compounds.[4]

-

Load the cells with Calcein-AM.

-

Measure baseline fluorescence.

-

Rapidly add a hyperosmotic solution to induce water efflux.

-

Monitor the decrease in fluorescence over time using a fluorometer.

-

The rate of fluorescence quenching is proportional to the water permeability of the cell membrane.

-

Stopped-Flow Light Scattering for Glycerol Permeability

This method assesses the ability of this compound to inhibit glycerol transport through AQP3 in a native cell system.

-

Cell Type: Human erythrocytes, which naturally express high levels of AQP3.

-

Principle: When erythrocytes are subjected to a hyperosmotic glycerol solution, they initially shrink due to water efflux. Subsequently, as glycerol enters the cell down its concentration gradient, water follows, causing the cells to swell back to their original volume. This change in cell volume is measured by 90° light scattering. AQP3 inhibitors will slow the glycerol influx and the subsequent cell swelling.

-

Protocol:

-

Isolate whole human erythrocytes.[4]

-

Suspend the erythrocytes in an isotonic buffer.

-

In a stopped-flow apparatus, rapidly mix the erythrocyte suspension with a hypertonic solution containing glycerol.

-

Monitor the change in light scattering at a 90° angle over time. The initial decrease corresponds to cell shrinking, and the subsequent increase corresponds to cell swelling.

-

The rate of cell swelling is indicative of the glycerol permeability.

-

Perform experiments in the presence and absence of this compound to determine its inhibitory effect.

-

Hydrogen Peroxide (H2O2) Permeability Assay

This assay determines the effect of this compound on the transport of H2O2 through aquaglyceroporins.

-

Principle: Utilize a genetically encoded fluorescent H2O2 sensor, such as HyPer-3, expressed in cells.[4] The addition of extracellular H2O2 will lead to an increase in intracellular H2O2 if a permeable pathway like AQP3 is present, which is detected by a change in the sensor's fluorescence.

-

Protocol:

-

Transfect cells with a vector encoding the HyPer-3 sensor.

-

Treat the cells with this compound or a vehicle control.

-

Add extracellular H2O2 to the cell culture medium.

-

Monitor the change in the ratio of fluorescence emission at two different excitation wavelengths (e.g., 490/420 nm) over time.[4]

-

An increase in the fluorescence ratio indicates an influx of H2O2. Inhibition of this increase by this compound demonstrates its blockade of AQP3-mediated H2O2 transport.

-

Conclusion